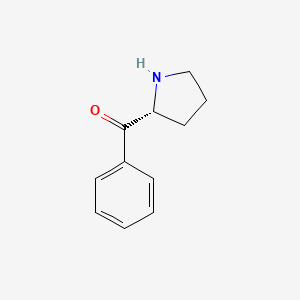![molecular formula C30H34N4O6 B13643023 4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)
4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrrolidine ring, and various protective groups such as tert-butoxycarbonyl and fluorenylmethoxycarbonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the pyrrolidine moiety, and the addition of protective groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or modify functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and compounds with protective groups such as tert-butoxycarbonyl and fluorenylmethoxycarbonyl. Examples include:
- 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
The uniqueness of 4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid lies in its specific combination of functional groups and protective groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H34N4O6 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
4-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C30H34N4O6/c1-30(2,3)40-28(37)33-14-13-20(17-33)34(16-19-15-32(4)31-26(19)27(35)36)29(38)39-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-12,15,20,25H,13-14,16-18H2,1-4H3,(H,35,36)/t20-/m0/s1 |
InChI Key |
PAWNJNDTZSBJQH-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=CN(N=C2C(=O)O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CN(N=C2C(=O)O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)


![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)





